molecular formula C12H9N3O2 B14431068 Pyrido(2,3-b)quinoxalin-2(1H)-one, 1-methyl-, 5-oxide CAS No. 82032-74-4

Pyrido(2,3-b)quinoxalin-2(1H)-one, 1-methyl-, 5-oxide

Cat. No.: B14431068
CAS No.: 82032-74-4
M. Wt: 227.22 g/mol
InChI Key: HMVMAEFIELIWRE-UHFFFAOYSA-N
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Description

Pyrido(2,3-b)quinoxalin-2(1H)-one, 1-methyl-, 5-oxide is a heterocyclic compound that belongs to the quinoxaline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(2,3-b)quinoxalin-2(1H)-one, 1-methyl-, 5-oxide typically involves multi-step organic reactions. Common starting materials include pyridine derivatives and quinoxaline precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This might include continuous flow chemistry, automated synthesis, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

Pyrido(2,3-b)quinoxalin-2(1H)-one, 1-methyl-, 5-oxide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Pyrido(2,3-b)quinoxalin-2(1H)-one, 1-methyl-, 5-oxide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pyrido(2,3-b)quinoxalin-2(1H)-one, 1-methyl-, 5-oxide include other quinoxaline derivatives, such as:

  • Quinoxaline-2,3-dione
  • 2-Methylquinoxaline
  • 6-Nitroquinoxaline

Uniqueness

What sets this compound apart from these similar compounds is its unique structural features and specific functional groups, which may confer distinct biological activities and chemical reactivity.

Conclusion

This compound is a compound of significant interest in various scientific fields

Properties

CAS No.

82032-74-4

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

1-methyl-5-oxidopyrido[3,2-b]quinoxalin-5-ium-2-one

InChI

InChI=1S/C12H9N3O2/c1-14-11(16)7-6-10-12(14)13-8-4-2-3-5-9(8)15(10)17/h2-7H,1H3

InChI Key

HMVMAEFIELIWRE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC2=[N+](C3=CC=CC=C3N=C21)[O-]

Origin of Product

United States

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